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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitropyridin-4-ol

Cat. No.: B079454 Get Quote

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction
2,6-Dimethyl-3-nitropyridin-4-ol is a heterocyclic building block of significant interest in

medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, with

approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety

as of 2021.[1] The presence of a nitro group, a hydroxyl group, and two methyl groups on the

pyridine ring of 2,6-Dimethyl-3-nitropyridin-4-ol offers multiple reactive sites for chemical

modification, making it a valuable intermediate for the synthesis of a diverse range of

biologically active molecules.

Nitropyridines, in general, serve as convenient and readily available precursors for various

mono- and polynuclear heterocyclic systems that have demonstrated a wide spectrum of

pharmacological activities, including antitumor, antiviral, and anti-neurodegenerative properties.

[1] This document provides detailed application notes and experimental protocols for the

utilization of 2,6-Dimethyl-3-nitropyridin-4-ol in the synthesis of potential therapeutic agents.

Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Dimethyl-3-nitropyridin-4-ol is
presented in the table below.
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Property Value

Molecular Formula C₇H₈N₂O₃

Molecular Weight 168.15 g/mol

Appearance Solid

Purity Typically ≥96%

InChI Key PKAUZTQOCSCVLK-UHFFFAOYSA-N

Applications in Drug Discovery
While direct synthesis of a marketed drug from 2,6-Dimethyl-3-nitropyridin-4-ol is not

prominently documented in publicly available literature, its structural motifs are present in

various biologically active compounds. The functional groups of this intermediate allow for

several key transformations, making it a valuable starting material for the synthesis of libraries

of compounds for screening.

1. Synthesis of Substituted Pyridine Derivatives as Kinase Inhibitors:

The 2,6-dimethylpyridine core is a feature in some kinase inhibitors. The hydroxyl group at the

4-position can be converted to a leaving group (e.g., a halide) to facilitate nucleophilic

substitution, or it can be alkylated to produce ether derivatives. The nitro group at the 3-position

can be reduced to an amino group, which can then be further functionalized through acylation,

alkylation, or participation in cyclization reactions to form fused heterocyclic systems. These

fused systems are often explored for their potential as kinase inhibitors. For example,

derivatives of 4-phenoxy-pyridine/pyrimidine have been designed and synthesized as dual

VEGFR-2/c-Met inhibitors.[2]

2. Precursor for Anticonvulsant Agents:

Substituted pyridine derivatives have shown promise as anticonvulsant agents.[3][4] The core

structure of 2,6-Dimethyl-3-nitropyridin-4-ol can be modified to introduce pharmacophores

known to be associated with anticonvulsant activity.

3. Synthesis of Antimicrobial Compounds:
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Nitropyridine derivatives have been investigated for their antimicrobial properties.[1] The nitro

group itself can contribute to the biological activity. Furthermore, the 2,6-dimethyl-3-
nitropyridin-4-ol scaffold can be elaborated to generate novel compounds for screening

against various bacterial and fungal strains.

Experimental Protocols
The following protocols are representative examples of synthetic transformations that can be

applied to 2,6-Dimethyl-3-nitropyridin-4-ol and related structures.

Protocol 1: General Procedure for the Reduction of the
Nitro Group
The reduction of the nitro group to an amine is a fundamental step in the functionalization of

2,6-Dimethyl-3-nitropyridin-4-ol.

Workflow for Nitro Group Reduction:

2,6-Dimethyl-3-nitropyridin-4-ol Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C)
Solvent (e.g., Ethanol, Acetic Acid)

 Add Reaction at specified
temperature and time

 Heat/Stir
Aqueous workup and extraction

 Cool
3-Amino-2,6-dimethylpyridin-4-ol

 Isolate

Click to download full resolution via product page

Fig. 1: General workflow for the reduction of the nitro group.

Methodology:

Dissolution: Dissolve 2,6-Dimethyl-3-nitropyridin-4-ol (1.0 eq) in a suitable solvent such as

ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

Addition of Reducing Agent: Add a reducing agent, for example, iron powder (3-5 eq) and

concentrated hydrochloric acid (catalytic amount), or stannous chloride (SnCl₂) (3-4 eq).

Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst

can be employed.
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Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. If using a

metal/acid reducing system, filter the mixture to remove the metal salts. Neutralize the filtrate

with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography or recrystallization to yield 3-Amino-2,6-dimethylpyridin-4-ol.

Protocol 2: O-Alkylation of the Hydroxyl Group
The hydroxyl group can be alkylated to introduce a variety of side chains, which can modulate

the compound's physicochemical properties and biological activity.

Workflow for O-Alkylation:

2,6-Dimethyl-3-nitropyridin-4-ol
Base (e.g., NaH, K2CO3)

Alkylating Agent (e.g., Alkyl halide)
Solvent (e.g., DMF, Acetonitrile)

 Add Reaction at specified
temperature and time

 Stir
Quenching and extraction

 Cool
4-Alkoxy-2,6-dimethyl-3-nitropyridine

 Isolate

Click to download full resolution via product page

Fig. 2: General workflow for the O-alkylation of the hydroxyl group.

Methodology:

Deprotonation: To a solution of 2,6-Dimethyl-3-nitropyridin-4-ol (1.0 eq) in an anhydrous

aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium

hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq) under an inert atmosphere

(e.g., nitrogen or argon).

Addition of Alkylating Agent: Stir the mixture at room temperature for a specified time (e.g.,

30 minutes) to allow for deprotonation. Then, add the desired alkylating agent (e.g., an alkyl
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halide) (1.1 eq) dropwise.

Reaction: Allow the reaction to proceed at room temperature or with gentle heating,

monitoring its progress by TLC or LC-MS.

Work-up: Once the reaction is complete, quench it by the slow addition of water or a

saturated aqueous solution of ammonium chloride.

Extraction: Extract the mixture with an organic solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product by column chromatography to obtain the

desired 4-alkoxy-2,6-dimethyl-3-nitropyridine derivative.

Quantitative Data from Related Studies
While specific data for derivatives of 2,6-Dimethyl-3-nitropyridin-4-ol is limited, the following

tables present data for structurally related compounds to illustrate the potential biological

activities that can be achieved.

Table 1: In vitro Anticancer Activity of 4-Phenoxy-pyridine/pyrimidine Derivatives against various

cell lines.[2]

Compound A549 IC₅₀ (μM)
MCF-7 IC₅₀
(μM)

HepG2 IC₅₀
(μM)

Ovcar-3 IC₅₀
(μM)

23k 2.16 ± 0.19 9.13 ± 0.65 20.15 ± 2.64 9.65 ± 0.51

Foretinib 2.63 ± 0.11 15.31 ± 0.42 5.37 ± 0.14 2.91 ± 0.18

Sorafenib 7.94 ± 0.25 8.12 ± 0.33 4.46 ± 0.19 10.47 ± 0.51

Table 2: Kinase Inhibitory Activity of Compound 23k.[2]

Kinase IC₅₀ (μM)

VEGFR-2 1.05

c-Met 1.43

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b079454?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01561g
https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01561g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2,6-Dimethyl-3-nitropyridin-4-ol represents a valuable and versatile intermediate in the field

of drug discovery. Its strategic placement of functional groups allows for a wide array of

chemical modifications, providing access to diverse libraries of novel compounds. The

protocols and data presented herein, though based on related structures, offer a solid

foundation for researchers to explore the synthetic potential of this building block in the quest

for new and effective therapeutic agents. Further investigation into the derivatization of 2,6-
Dimethyl-3-nitropyridin-4-ol is warranted to fully elucidate its potential in developing targeted

therapies for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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